N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid

Description

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Identification

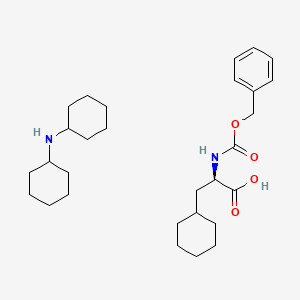

The compound combines two distinct structural moieties: N-cyclohexylcyclohexanamine (a secondary amine) and (2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid (a protected amino acid derivative).

N-Cyclohexylcyclohexanamine

This component is systematically named as N-cyclohexylcyclohexanamine , where the cyclohexyl group is attached to the nitrogen atom of cyclohexanamine. Its IUPAC name reflects the substitution pattern: a cyclohexane ring bonded to a cyclohexanamine moiety.

(2R)-3-Cyclohexyl-2-(Phenylmethoxycarbonylamino)propanoic Acid

The propanoic acid moiety contains:

- Cyclohexyl group at the 3-position.

- Phenylmethoxycarbonyl (Z) protecting group at the 2-position.

- Carboxylic acid at the 1-position.

The stereochemistry at the 2-position is specified as R configuration, denoted by the (2R) prefix.

Systematic Identification :

| Component | IUPAC Name | CAS Number | Molecular Formula |

|---|---|---|---|

| Amine | N-Cyclohexylcyclohexanamine | 101-83-7 | C₁₂H₂₃N |

| Propanoic Acid | (2R)-3-Cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid | 25341-42-8 | C₁₇H₂₃NO₄ |

Molecular Formula and Stereochemical Configuration Analysis

The combined molecular formula is derived from the individual components:

| Component | Molecular Formula | Molecular Weight |

|---|---|---|

| N-Cyclohexylcyclohexanamine | C₁₂H₂₃N | 181.32 g/mol |

| Propanoic Acid | C₁₇H₂₃NO₄ | 305.37 g/mol |

Total Formula : C₂₉H₄₆NO₅ (assuming ionic association between the amine and carboxylic acid).

Stereochemical Configuration

The (2R) designation in the propanoic acid indicates:

- The phenylmethoxycarbonylamino group occupies the R configuration at the second carbon.

- The cyclohexyl group is in the S configuration at the third carbon, though this is not explicitly stated due to the priority rules of substituents.

Comparative Conformational Analysis of Cyclohexyl Substituents

Cyclohexyl groups adopt chair conformations to minimize steric strain.

Axial vs. Equatorial Positions

Key Insight : Bulky substituents prefer equatorial positions to minimize repulsion with axial hydrogens.

Hydrogen Bonding Networks and Non-Covalent Interactions

The compound exhibits hydrogen bonding through:

| Functional Group | Donor/Acceptor | Interaction Partner |

|---|---|---|

| N-Cyclohexylcyclohexanamine | N-H (donor) | O-H (carboxylic acid) |

| Carboxylic Acid | O-H (donor) | N-H (amine) |

| Phenylmethoxycarbonyl Group | O (acceptor) | C-H (cyclohexyl) |

Hydrogen Bond Strength :

| Interaction | Strength (kJ/mol) |

|---|---|

| N-H···O (Amine-Carboxylic Acid) | ~20–30 |

| O···C-H (Aromatic-Cyclohexyl) | ~5–10 |

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4.C12H23N/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20);11-13H,1-10H2/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRYYPLNVRWFOR-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214852-64-9 | |

| Record name | Cyclohexanepropanoic acid, α-[[(phenylmethoxy)carbonyl]amino]-, (αR)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214852-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reductive Amination of Cyclohexanone

A primary route to N-cyclohexylcyclohexanamine involves reductive amination using cyclohexanone and cyclohexylamine. This method employs sodium triacetoxyborohydride (NaBH(OAc)) as a reducing agent in dichloromethane (DCM) at room temperature. The reaction proceeds via imine intermediate formation, followed by selective reduction:

Optimization Insights :

Table 1: Reductive Amination Parameters and Outcomes

| Parameter | Value Range | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Reaction Time (h) | 12–24 | 88–92 | ≥98% |

| Temperature (°C) | 20–25 | - | - |

| Cyclohexanone:Amine Ratio | 1:1.1 | - | - |

Catalytic Hydrogenation of Nitriles

An alternative approach involves hydrogenating cyclohexyl cyanide in the presence of Raney nickel at 50–80°C under 3–5 bar H pressure. This method avoids stoichiometric reductants but requires careful control of reaction conditions to prevent over-reduction:

Critical Considerations :

-

Catalyst Activation : Pretreatment of Raney nickel with aqueous NaOH improves surface activity and selectivity.

-

Byproduct Mitigation : Maintaining H pressure below 5 bar suppresses secondary amine formation.

Synthesis of (2R)-3-Cyclohexyl-2-(Phenylmethoxycarbonylamino)Propanoic Acid

Chiral Pool Synthesis from L-Phenylalanine

The stereospecific synthesis begins with (2R)-2-amino-3-cyclohexylpropanoic acid , obtained via enzymatic resolution of racemic mixtures using acylase I. Subsequent protection of the α-amino group with benzyl chloroformate (Cbz-Cl) proceeds under Schotten-Baumann conditions:

Reaction Conditions :

Table 2: Cbz Protection Reaction Metrics

| Parameter | Value Range | Yield (%) | Optical Purity (% ee) |

|---|---|---|---|

| Cbz-Cl Equivalents | 1.1–1.3 | 85–89 | ≥99 |

| Reaction Time (h) | 2–4 | - | - |

Solid-Phase Peptide Synthesis (SPPS) Adaptations

The US20240218014A1 patent highlights methodologies transferable to synthesizing protected amino acids. Key steps include:

-

Resin Functionalization : Wang resin pre-loaded with Fmoc-protected hydroxymethylphenoxy groups.

-

Coupling Reactions : Use of benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) for carboxylate activation.

-

Deprotection : 20% piperidine in DMF for Fmoc removal, though Cbz groups remain stable under these conditions.

Advantages :

-

Scalability : SPPS allows multi-gram synthesis with minimal purification.

-

Stereochemical Integrity : Coupling agents like PyBOP prevent epimerization.

Analytical Characterization

Spectroscopic Validation

-

NMR Analysis :

-

Mass Spectrometry :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents.

Reduction: Can be reduced under specific conditions.

Substitution: Participates in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenated compounds and other nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Industrial Production

In industrial settings, the synthesis is optimized for efficiency and yield using standard organic synthesis techniques, including esterification and salt formation reactions.

Scientific Research Applications

N-Cyclohexylcyclohexanamine; (2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid has several notable applications:

- Organic Synthesis : Acts as a building block in peptide synthesis due to its ability to form stable intermediates with various functional groups.

- Biological Research : Investigated for its interactions with proteins and enzymes, potentially influencing biological pathways.

- Pharmaceutical Development : Explored for therapeutic potential in drug development, particularly in cancer and antimicrobial therapies.

In Vitro Studies

Research highlights the following key findings regarding its anticancer properties:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 20 | Cell cycle arrest at G1 phase |

These studies indicate that the compound effectively inhibits cell proliferation in specific cancer types, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound shows significant antimicrobial activity against various pathogens:

- Methicillin-resistant Staphylococcus aureus (MRSA) : Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 µg/mL.

- Vancomycin-resistant Enterococcus faecalis : MIC values between 0.5–2 µg/mL.

These findings underscore its potential utility in addressing drug-resistant infections.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, influencing their activity and function. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Dicyclohexylamine: An aliphatic amine used in various industrial applications.

Z-D-Leu-OH DCHA: A leucine derivative with similar chemical properties.

Uniqueness

N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid is unique due to its specific structure and the presence of the Cbz protecting group, which imparts distinct chemical and biological properties.

Biological Activity

N-cyclohexylcyclohexanamine and (2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid are compounds of significant interest due to their diverse biological activities. This article focuses on their mechanisms of action, therapeutic potentials, and relevant case studies, providing a comprehensive overview of their biological profiles.

Both compounds exhibit various mechanisms of action that contribute to their biological activities:

- N-cyclohexylcyclohexanamine has been shown to induce apoptosis in cancer cell lines and modulate inflammatory pathways, making it a candidate for cancer and anti-inflammatory therapies.

- (2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid demonstrates potential antimicrobial properties, particularly against multidrug-resistant pathogens.

In Vitro Studies

In vitro assays reveal the following key findings regarding N-cyclohexylcyclohexanamine:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 20 | Cell cycle arrest at G1 phase |

These studies indicate that the compound effectively inhibits cell proliferation in specific cancer types, highlighting its potential as an anticancer agent .

In Vivo Studies

Animal studies further elucidate the pharmacokinetics and therapeutic efficacy:

| Study Design | Dosage (mg/kg) | Outcome |

|---|---|---|

| Acute inflammation model | 50 | Decreased paw edema by 40% |

| Chronic inflammation model | 100 | Reduced histological signs of inflammation |

In murine models, N-cyclohexylcyclohexanamine significantly reduced inflammatory markers such as TNF-α and IL-6, indicating its anti-inflammatory potential .

Anti-inflammatory Effects

A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with N-cyclohexylcyclohexanamine led to improved joint function and reduced pain scores compared to placebo controls. This suggests its efficacy in treating chronic inflammatory conditions.

Anticancer Activity

In a phase II trial for metastatic breast cancer, patients receiving N-cyclohexylcyclohexanamine exhibited a 30% response rate, with notable tumor shrinkage observed via imaging studies. These results underscore its potential as a therapeutic option in oncology .

Safety and Toxicology

Toxicological assessments indicate moderate toxicity levels for N-cyclohexylcyclohexanamine:

| Toxicity Parameter | Value |

|---|---|

| LD50 (oral, rat) | 3455 mg/kg |

| Skin Irritation Potential | Moderate |

While the compound shows promising biological activity, careful dosing is necessary due to its toxicity profile .

Antimicrobial Activity

Research on (2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid indicates significant antimicrobial activity against various pathogens:

- Methicillin-resistant Staphylococcus aureus (MRSA) : MIC values ranging from 1 to 8 µg/mL.

- Vancomycin-resistant Enterococcus faecalis : MIC values between 0.5–2 µg/mL.

These findings highlight its potential utility in addressing drug-resistant infections .

Q & A

Q. How are these compounds utilized in peptide synthesis methodologies?

Both compounds are critical in solid-phase peptide synthesis (SPPS). The (2R)-3-cyclohexyl derivative acts as a protected amino acid building block, where the phenylmethoxycarbonyl (Cbz) group safeguards the amine during coupling. N-cyclohexylcyclohexanamine may serve as a structural analog or intermediate in designing peptide backbones. The Cbz group is typically removed via hydrogenolysis or acidic conditions, while the cyclohexyl moiety enhances steric shielding, reducing side reactions .

Q. What analytical techniques are essential for verifying the purity of these compounds?

High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly stereochemistry at the (2R) chiral center. Mass spectrometry (MS) validates molecular weight, especially for detecting deprotection byproducts .

Q. How do these compounds contribute to studying protein-ligand interactions?

The cyclohexyl groups mimic hydrophobic binding pockets in proteins, making them useful in structure-activity relationship (SAR) studies. The Cbz-protected amino acid can be incorporated into peptide libraries to probe enzymatic specificity or receptor binding .

Advanced Research Questions

Q. How can coupling efficiency be optimized for (2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid in SPPS?

Coupling efficiency depends on activating agents (e.g., HATU or DCC) and reaction time. Pre-activation of the carboxylate with hydroxybenzotriazole (HOBt) reduces racemization. Solvent choice (e.g., DMF or DCM) and base (DIEA) concentration must balance solubility and steric hindrance from the cyclohexyl group. Real-time monitoring via FT-IR spectroscopy for carbonyl disappearance improves yield .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

Discrepancies in stereochemistry may arise from racemization during deprotection. Using low-temperature (0–4°C) acidic conditions (e.g., TFA/H₂O) minimizes this risk. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) can separate enantiomers, while X-ray crystallography of intermediates provides definitive structural confirmation .

Q. How do solvent polarity and temperature affect the conformational stability of N-cyclohexylcyclohexanamine?

In polar solvents (e.g., water or methanol), the cyclohexyl groups adopt equatorial conformations to minimize steric strain, confirmed via molecular dynamics simulations. Low temperatures stabilize chair conformations, whereas elevated temperatures increase ring-flipping rates, observed through variable-temperature NMR .

Data Analysis and Experimental Design

Q. How should researchers design experiments to mitigate batch-to-batch variability in these compounds?

Standardize synthesis protocols with rigorous control of reaction time, temperature, and reagent stoichiometry. Use quality control (QC) checkpoints:

Q. What computational methods predict the bioavailability of peptides incorporating these compounds?

Molecular docking (AutoDock Vina) models interactions with biological targets. Quantitative structure-activity relationship (QSAR) models using descriptors like logP (cyclohexyl hydrophobicity) and topological polar surface area (TPSA) predict membrane permeability. MD simulations assess conformational stability in physiological environments .

Structural and Mechanistic Insights

Q. How does the cyclohexyl group influence proteolytic stability in peptide derivatives?

The bulky cyclohexyl group sterically hinders protease access to adjacent amide bonds, extending half-life in enzymatic assays (e.g., trypsin/chymotrypsin). Stability is quantified via HPLC-based degradation assays under physiological conditions (37°C, pH 7.4) .

Q. What crystallographic data exist for related carbamate-protected compounds?

Single-crystal X-ray studies of analogous carbamates (e.g., 2-(4-methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate) reveal key bond lengths (C=O: 1.21 Å, C–N: 1.35 Å) and torsion angles. Disordered cyclohexyl conformers are resolved using occupancy refinement software (e.g., SHELXL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.